{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol
Brand Name: Vulcanchem
CAS No.: 1217863-72-3
VCID: VC3063199
InChI: InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3
SMILES: C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO
Molecular Formula: C21H22OSi
Molecular Weight: 318.5 g/mol

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol

CAS No.: 1217863-72-3

Cat. No.: VC3063199

Molecular Formula: C21H22OSi

Molecular Weight: 318.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol - 1217863-72-3

Specification

CAS No. 1217863-72-3
Molecular Formula C21H22OSi
Molecular Weight 318.5 g/mol
IUPAC Name [2-[dimethyl-(4-phenylphenyl)silyl]phenyl]methanol
Standard InChI InChI=1S/C21H22OSi/c1-23(2,21-11-7-6-10-19(21)16-22)20-14-12-18(13-15-20)17-8-4-3-5-9-17/h3-15,22H,16H2,1-2H3
Standard InChI Key BAQIQWQRZODINS-UHFFFAOYSA-N
SMILES C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO
Canonical SMILES C[Si](C)(C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=CC=C3CO

Introduction

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is an organosilicon compound with a unique structural arrangement, featuring a dimethylsilyl group attached to a biphenyl system, which is further connected to a phenylmethanol moiety. This compound is primarily utilized in research and development contexts due to its specialized properties and potential applications in various fields, including chemistry, biology, and medicine.

Synonyms

  • [2-(Biphenyl-4-yl-dimethyl-silanyl)-phenyl]-methanol

  • [2-({[1,1'-biphenyl]-4-yl}dimethylsilyl)phenyl]methanol

  • 2-[(4-Biphenylyl)dimethylsilyl]benzyl alcohol

Synthesis and Preparation

The synthesis of {2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol typically involves the reaction of a dimethylchlorosilane with a biphenyl derivative under controlled conditions. The reaction is facilitated by a base, such as triethylamine, to form the silyl ether linkage. Purification processes, including column chromatography, are used to isolate the desired product.

Reaction Conditions

  • Reagents: Dimethylchlorosilane, biphenyl derivative, triethylamine.

  • Solvent: Typically an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Purification Method: Silica-gel column chromatography.

Chemical Reactions and Transformations

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: Forms silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Produces silyl ethers with reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Involves replacing the silyl group with other functional groups using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, potassium permanganateAqueous or organic solvents, room temperature to reflux
ReductionLithium aluminum hydride, sodium borohydrideEthereal solvents, low temperature
SubstitutionHalogenating agents, organometallic compoundsOrganic solvents, variable temperatures

Biological Activity and Applications

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol exhibits potential biological activities, including antioxidant properties and interactions with biological molecules.

Antitumor Activity

Some derivatives have been investigated for their capacity to inhibit tumor cell proliferation through mechanisms involving apoptosis induction.

Applications

  • Chemistry: Used as a precursor in synthesizing complex organosilicon compounds.

  • Biology: Explored for interactions with biological molecules.

  • Medicine: Potential use in drug delivery systems and pharmaceutical formulations.

  • Industry: Utilized in developing advanced materials like polymers and coatings.

Comparison with Similar Compounds

{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanol is distinct due to its biphenyl system, which imparts unique electronic and steric properties compared to analogs like {2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol and {2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanol.

Comparison Table

Compound NameMolecular FormulaMolecular WeightUnique Features
{2-[Dimethyl(4-phenylphenyl)silyl]phenyl}methanolC21H22OSi318.484 g/molBiphenyl system
{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanolC18H22OSi294.44 g/molMethyl substituent
{2-[Dimethyl(4-chlorophenyl)silyl]phenyl}methanolC17H19ClOSi308.85 g/molChlorine substituent

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